molecular formula C9H12N4 B1293739 Tris(2-cyanoethyl)amine CAS No. 7528-78-1

Tris(2-cyanoethyl)amine

Cat. No.: B1293739
CAS No.: 7528-78-1
M. Wt: 176.22 g/mol
InChI Key: FYYPYNRGACGNNN-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3,3’,3’'-nitrilotris- can be synthesized through various synthetic routes. One common method involves the reaction of acrylonitrile with ammonia in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of propanenitrile, 3,3’,3’'-nitrilotris- often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’,3’'-nitrilotris- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction pathway and reagents used .

Scientific Research Applications

Propanenitrile, 3,3’,3’'-nitrilotris- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3,3’,3’'-nitrilotris- is unique due to its trisubstituted amine structure, which provides multiple reactive sites for chemical transformations. This structural feature distinguishes it from simpler nitrile compounds and enhances its versatility in various applications .

Biological Activity

Tris(2-cyanoethyl)amine, with the chemical formula C9H12N4\text{C}_9\text{H}_{12}\text{N}_4 and CAS number 7528-78-1, is a nitrogen-containing organic compound characterized by three cyanoethyl functional groups attached to a central nitrogen atom. This compound has garnered interest due to its unique structural properties, although its specific biological activities are not extensively documented. Below is a detailed exploration of its biological activity, including potential interactions, toxicity, and relevant research findings.

Chemical Structure and Properties

This compound is represented structurally as follows:

N CH2CH2CN 3\text{N CH}_2\text{CH}_2\text{CN }_3

This tripodal ligand configuration suggests potential for complexation with metal ions, which may have implications in various biological systems and synthetic applications. The compound exhibits a melting point of 60 °C and a boiling point of 140 °C, indicating its stability under moderate conditions .

Toxicity and Safety Profile

The presence of cyano groups in this compound raises concerns regarding its toxicity. It is classified as toxic if ingested or inhaled and can cause severe skin burns and eye damage. Safety data indicate that exposure should be minimized, highlighting the need for careful handling in laboratory settings .

Case Studies and Research Findings

  • Ligand Behavior : Research indicates that this compound may behave as a tripodal ligand, potentially interacting with metal ions in coordination complexes . This property could be leveraged in drug design or catalysis within biological contexts.
  • Synthetic Applications : The compound has been utilized in synthetic chemistry to prepare various derivatives, including tertiary amines through stepwise alkylation processes. These derivatives may exhibit distinct biological activities that warrant investigation .
  • Reactivity Studies : Interaction studies have primarily focused on its reactivity in synthetic chemistry rather than direct biological interactions. Its ability to form quaternary ammonium salts suggests potential applications in drug delivery systems or as a precursor for biologically active compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar nitrogen-containing compounds is presented below:

Compound NameStructureUnique Features
Tris(2-hydroxyethyl)amineN(CH₂CH₂OH)₃Hydroxy groups provide different reactivity profiles.
TriethylamineN(CH₂CH₃)₃Lacks cyano groups; primarily used as a base.
TrimethylamineN(CH₃)₃Simple structure; widely used in organic synthesis.
N,N,N',N'-TetraethylethylenediamineN(CH₂CH₃)₄(NH₂)Contains amine functionality; different reactivity.

The presence of three cyanoethyl groups in this compound imparts distinct chemical properties compared to these similar compounds, making it particularly valuable for specific applications in synthetic chemistry.

Properties

IUPAC Name

3-[bis(2-cyanoethyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYPYNRGACGNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC#N)CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064732
Record name Propanenitrile, 3,3',3''-nitrilotris-
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Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7528-78-1
Record name 3,3′,3′′-Nitrilotris[propanenitrile]
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Record name 3,3',3''-Nitrilotripropanenitrile
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Record name Propanenitrile, 3,3',3''-nitrilotris-
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Record name Propanenitrile, 3,3',3''-nitrilotris-
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Record name Tris(2-cyanoethyl)amine
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Record name 3,3',3''-Nitrilotripropanenitrile
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Q & A

Q1: What is the significance of Tris(2-cyanoethyl)amine's structure in coordination chemistry?

A1: this compound (also known as Propanenitrile, 3,3',3''-nitrilotris-) possesses a tripodal structure with three cyanoethyl arms emanating from a central nitrogen atom []. This unique arrangement makes it a potential tripodal ligand, capable of coordinating with metal ions to form stable complexes. [, ] Research has shown its ability to form diverse structures, including a 20-membered macrometallacycle with silver ions []. This highlights its versatility as a building block in supramolecular chemistry and materials science.

Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?

A3: Yes, this compound can be transformed into a variety of tertiary amines through a series of reactions. [] This process begins with selective oxidation, followed by benzoylation and finally, cobalt-catalyzed electrophilic amination with organozinc halides. [] This synthetic route demonstrates the utility of this compound as a versatile precursor for building diverse molecular structures, which could have applications in pharmaceutical and materials chemistry.

Q3: Are there any computational studies on this compound?

A4: While the provided abstracts don't delve into specific computational studies, the structural information gleaned from X-ray analyses [] can be used as a starting point for computational investigations. Future research could employ techniques like density functional theory (DFT) calculations to explore its electronic properties, binding affinities to different metals, and potential reactivity in various chemical environments.

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